(5Z)-5-(2-butoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-5-(2-butoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that belongs to the class of thiazolotriazoles The structure of this compound includes a thiazole ring fused with a triazole ring, which is further substituted with a butoxybenzylidene and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2-butoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole and triazole precursors, which are then fused together under specific conditions. The key steps include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Formation of the Triazole Ring: This involves the cyclization of an appropriate hydrazine derivative with a carboxylic acid or ester.
Coupling of the Rings: The thiazole and triazole rings are then coupled using a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride (POCl₃).
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butoxybenzylidene group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the double bond in the butoxybenzylidene group, converting it to a single bond and forming the corresponding alkane.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes. Substitution reactions can introduce various functional groups onto the aromatic rings, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-(2-butoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays, indicating potential antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its unique structure and biological activity suggest it could be developed into a drug candidate for treating various diseases, including infections and cancer.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in material science are still being explored, but early results are promising.
Mechanism of Action
The mechanism of action of (5Z)-5-(2-butoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets in cells. These targets may include enzymes, receptors, or DNA, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer activity could be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(2-butoxybenzylidene)-2-(2-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-5-(2-butoxybenzylidene)-2-(2-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-5-(2-butoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H21N3O2S |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
(5Z)-5-[(2-butoxyphenyl)methylidene]-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H21N3O2S/c1-3-4-13-27-18-12-8-6-10-16(18)14-19-21(26)25-22(28-19)23-20(24-25)17-11-7-5-9-15(17)2/h5-12,14H,3-4,13H2,1-2H3/b19-14- |
InChI Key |
RFBVLFCDVJXOBO-RGEXLXHISA-N |
Isomeric SMILES |
CCCCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4C)S2 |
Canonical SMILES |
CCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4C)S2 |
Origin of Product |
United States |
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